molecular formula C8H15NO3 B152986 tert-Butyl (2-oxopropyl)carbamate CAS No. 170384-29-9

tert-Butyl (2-oxopropyl)carbamate

Cat. No.: B152986
CAS No.: 170384-29-9
M. Wt: 173.21 g/mol
InChI Key: OZGMUQGCAFEQOX-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxopropyl)carbamate (CAS 170384-29-9) is a carbamate-protected amine derivative featuring a ketone group at the 2-position of the propyl chain. It is widely employed in organic synthesis, particularly in reductive amination reactions, to introduce functionalized amine intermediates. For example, it serves as a precursor for synthesizing azidoethylamino derivatives, such as tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate, which are critical in chemical genetics and peptide mimetics . The compound is typically synthesized from amino alcohol precursors and purified via flash chromatography, yielding high-purity (>97%) colorless oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-oxopropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-oxopropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-oxopropylamine and tert-butyl alcohol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

    Oxidation and Reduction: Corresponding oxides or amines.

Scientific Research Applications

Chemical Synthesis

Protecting Group in Organic Synthesis
tert-Butyl (2-oxopropyl)carbamate is primarily utilized as a protecting group for amines during multi-step organic syntheses. This protection is crucial as it prevents unwanted reactions at the amine site, allowing for selective modifications of other functional groups. The compound's ability to form stable derivatives makes it advantageous in complex synthetic pathways.

Table 1: Comparison of Protecting Groups in Organic Synthesis

Protecting GroupStabilityReactivityCommon Uses
This compoundHighLowMulti-step organic synthesis
Boc (Boc-anhydride)ModerateModeratePeptide synthesis
Fmoc (Fmoc-Cl)Moderate to HighModerateSolid-phase peptide synthesis

Medicinal Chemistry

Synthesis of Pharmaceuticals
The compound is involved in the synthesis of various pharmaceutical agents, including lacosamide, an anticonvulsant medication. Its role as a synthetic intermediate allows for the efficient assembly of complex drug molecules, enhancing the overall yield and purity of the final products.

Case Study: Lacosamide Synthesis
Research has demonstrated that this compound can be used to synthesize racemic modifications of lacosamide with improved yields compared to traditional methods. The innovative use of this compound has led to a more environmentally friendly process due to reduced by-products and lower toxicity solvents.

Biochemical Applications

Role in Enzyme Inhibition
In biochemical research, this compound has been shown to act as an inhibitor for specific enzymes, which is vital for developing enzyme inhibitors for therapeutic purposes. Its interactions with biomolecules can modulate various biochemical pathways, making it a valuable tool in drug design.

Table 2: Biochemical Properties and Applications

ApplicationDescription
Enzyme InhibitionModulates enzyme activity for therapeutic effects
Photoredox CatalysisFacilitates reactions under mild conditions
Asymmetric SynthesisProduces stereoselective products

Industrial Applications

Use in Agrochemicals and Polymers
In the industrial sector, this compound serves as an intermediate in the production of agrochemicals and polymers. Its chemical stability and reactivity make it suitable for various applications in chemical manufacturing.

Pharmacokinetics and Toxicology

Absorption and Distribution
Studies indicate that this compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier. These properties are essential for its effectiveness as a therapeutic agent but also necessitate careful dosage optimization to avoid potential toxicity.

Mechanism of Action

The mechanism by which tert-Butyl (2-oxopropyl)carbamate exerts its effects involves the formation of a stable carbamate linkage that protects the amine group from reacting with other reagents. This protection is crucial during multi-step synthesis processes. The compound can be deprotected under acidic or basic conditions to release the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

(a) tert-Butyl (3-oxopropyl)carbamate (Compound 24, CAS not specified)

  • Structure : Ketone at the 3-position of the propyl chain.
  • Synthesis : Prepared via literature methods, yielding 97% purity as a colorless oil.
  • 1H NMR : δ 9.79 (s, 1H, NH), 2.68 (t, J=5.8 Hz, 2H, CH2 adjacent to ketone) .
  • Key Difference : The shifted ketone position alters electronic properties, influencing reactivity in nucleophilic additions or condensations.

(b) tert-Butyl methyl(2-oxoethyl)carbamate (CAS 123387-72-4)

  • Structure : Methyl substitution on the nitrogen and a shorter 2-oxoethyl chain.
  • Similarity Score : 0.80 (vs. tert-Butyl (2-oxopropyl)carbamate) .
  • Key Difference : Reduced steric hindrance and lower molecular weight due to the truncated chain.

(c) tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3)

  • Structure : Cyclopentane ring with a ketone at the 3-position.
  • Molecular Formula: C10H17NO3 (MW 199.25).
  • Properties : Higher lipophilicity (LogP 0.8) and lower solubility (Log S -1.6) compared to the linear 2-oxopropyl analogue .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Boiling Point (°C) LogP Solubility (Log S)
This compound (170384-29-9) C8H15NO3 ~173.21* Not reported ~0.5† -1.2†
tert-Butyl (3-oxocyclopentyl)carbamate (847416-99-3) C10H17NO3 199.25 345.6±42.0 0.8 -1.6
tert-Butyl methyl(2-oxoethyl)carbamate (123387-72-4) C8H15NO3 173.21 Not reported 0.3 -1.0

*Estimated from molecular formula. †Predicted via analogous data .

Biological Activity

Tert-Butyl (2-oxopropyl)carbamate, with the CAS number 170384-29-9, is a compound that has garnered attention due to its diverse biological activities and applications in organic synthesis. This article explores its biochemical properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Molecular Formula: C₈H₁₅NO₃
Molecular Weight: 173.21 g/mol
Density: 1.0 ± 0.1 g/cm³
Boiling Point: 259.8 ± 23.0 °C at 760 mmHg
Flash Point: 110.9 ± 22.6 °C

This compound plays a significant role in various biochemical reactions:

  • Photoredox Catalysis: It facilitates the assembly of 3-aminochromones, which are crucial for synthesizing diverse amino pyrimidines.
  • Asymmetric Synthesis: The compound is utilized to create highly stereoselective aldol products, serving as building blocks for novel protease inhibitors.
  • Enzyme Interactions: It interacts with enzymes involved in the Diels-Alder reaction and enantioselective synthesis, highlighting its versatility in biochemical processes.

The biological activity of this compound is primarily attributed to its ability to bind with specific molecular targets, such as enzymes and receptors. This binding can lead to:

  • Enzyme Inhibition: The compound may inhibit enzyme activity by occupying the active site or altering receptor function through binding interactions.
  • Modulation of Biochemical Pathways: These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Cellular Effects

Research indicates that this compound can significantly affect cell function by modulating:

  • Cell Signaling Pathways: Influencing gene expression and cellular metabolism.
  • Cellular Processes: Its role in photoredox catalysis suggests potential impacts on cellular processes reliant on these biochemical reactions.

Study on Enzyme Inhibition

A study investigated the effects of this compound on cytosolic phospholipase A2 (cPLA2α). The compound demonstrated promising inhibition rates, indicating its potential as a therapeutic agent in inflammatory diseases .

Pharmacokinetics in Animal Models

In animal model studies, the pharmacokinetic properties of this compound showed high gastrointestinal absorption and significant blood-brain barrier permeability. These characteristics suggest that dosage optimization is crucial for minimizing adverse effects during therapeutic applications.

Dosage Effects

The effects of this compound vary with dosage levels:

Dosage LevelObserved Effects
LowEnhanced enzyme activity
ModerateOptimal therapeutic effects
HighPotential toxicity and adverse effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (2-oxopropyl)carbamate, and how can reaction yields be improved?

The synthesis of this compound (CAS 170384-29-9) typically involves carbamate protection of an amine group. A common approach is the reaction of 2-oxopropylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, such as in the presence of triethylamine or DMAP in anhydrous THF or DCM . To optimize yields:

  • Temperature control : Maintain 0–25°C to minimize side reactions.
  • Solvent choice : Use aprotic solvents (e.g., THF) to stabilize intermediates.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) is recommended for isolating the product .
    Patent methodologies (e.g., Step 6 in EP2021) suggest alternative pathways using cyclohexylamine derivatives, which may require catalytic hydrogenation for deprotection .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization techniques include:

  • NMR : 1^1H and 13^13C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and carbonyl signals (δ ~155–160 ppm for carbamate).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C) validate the carbamate structure.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) assess purity (>95% by area normalization) .
    Melting point analysis (103–106°C) and GC-MS (m/z ~187 for molecular ion) provide additional confirmation .

Q. How should this compound be stored to ensure long-term stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis.
  • Light sensitivity : Protect from direct UV exposure using amber glass.
  • Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (e.g., peroxides) .
    Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting points) be resolved?

Discrepancies in melting points (e.g., 103–106°C vs. 98–101°C) may arise from polymorphic forms or impurities. To resolve:

  • Recrystallization : Use solvent pairs like ethyl acetate/hexane to isolate pure crystalline phases.
  • DSC/TGA : Differential scanning calorimetry identifies polymorph transitions (endothermic peaks) or decomposition events .
  • PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .

Q. What strategies are recommended for refining crystal structures of this compound using SHELX programs?

SHELXL is ideal for small-molecule refinement:

  • Data collection : Use high-resolution (<1.0 Å) X-ray data to resolve light atoms (e.g., oxygen in the carbamate group).
  • Hydrogen placement : Apply riding models with isotropic displacement parameters (Uiso_{iso} = 1.2Ueq_{eq} of the parent atom).
  • Twinned data : For twinned crystals, apply the TWIN/BASF commands in SHELXL to model non-merohedral twinning .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The carbonyl group in the carbamate acts as an electrophilic site. In reactions with amines or alcohols:

  • Stepwise mechanism : (1) Nucleophilic attack at the carbonyl carbon, (2) cleavage of the C-O bond, releasing CO2_2 and tert-butanol.
  • Kinetic studies : Monitor by 1^1H NMR to track tert-butyl group disappearance (δ 1.4 ppm) .
    DFT calculations (e.g., B3LYP/6-31G*) can model transition states to rationalize regioselectivity .

Q. How can conflicting toxicity data be addressed in safety assessments?

While some SDS reports classify the compound as non-hazardous (e.g., no GHS labeling in ), others note irritancy (e.g., skin/eye corrosion in ). Mitigation strategies:

  • In vitro assays : Use EpiDerm™ models for skin irritation potential.
  • Acute toxicity testing : Follow OECD 423 guidelines (oral administration in rodents) to establish LD50_{50} values .

Q. What experimental protocols minimize decomposition during handling of hygroscopic batches?

  • Glovebox use : Process the compound under inert atmospheres (N2_2 or Ar) if moisture-sensitive.
  • Karl Fischer titration : Monitor water content (<0.1% w/w) before reactions.
  • Lyophilization : For aqueous workups, freeze-dry the product to remove residual water .

Q. How can molecular docking studies leverage crystallographic data for target binding analysis?

Using SHELX-refined coordinates (e.g., CIF files):

  • Protein-ligand docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes like serine hydrolases.
  • Electrostatic potential maps : Generate ESP surfaces (via Multiwfn) to identify nucleophilic/electrophilic hotspots .

Q. What advanced purification techniques resolve co-eluting impurities in HPLC?

  • Chiral columns : Use CHIRALPAK® IA for enantiomeric separation if synthetic routes produce racemic mixtures.
  • Prep-HPLC : Gradient elution (e.g., 50–70% MeCN in 20 min) with fraction collection at λ = 210 nm .
  • Recrystallization additives : Add 1–5% DMSO to improve crystal lattice formation .

Properties

IUPAC Name

tert-butyl N-(2-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGMUQGCAFEQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326829
Record name tert-Butyl (2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170384-29-9
Record name tert-Butyl (2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-oxopropyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(methoxy(methyl)amino)-2-oxoethylcarbamate (4.36 g, 0.02 mol) in THF (50 mL) added MeMgBr (40 ml, 0.08 ol) at −78° C. The formed mixture was stirred overnight. The mixture was quenched with NH4Cl and extracted with EtOAc. The organic phase was separated, dried over anhydrous Na2SO4, concentrated and purified by column chromatography to give tert-butyl 2-oxopropylcarbamate (2.5 g, 72%). 1H NMR (400 MHz, CDCl3): δ=1.42 (s, 9H), 2.18 (s, 3H), 4.01 (s, 2H), 5.22 (s, 1H).
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (2-oxopropyl)carbamate

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